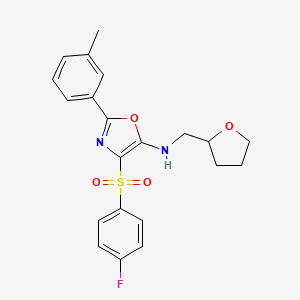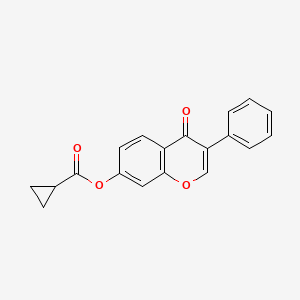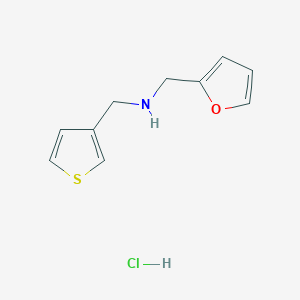![molecular formula C20H18FN3O3S B2658547 5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 442556-14-1](/img/structure/B2658547.png)
5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one” is a complex organic molecule . It contains several functional groups, including an ethoxy group, a methoxy group, a fluorophenyl group, and a triazolothiazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolothiazine ring substituted with various groups . The average mass of the molecule is 439.570 Da, and the monoisotopic mass is 439.192963 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 626.6±65.0 °C at 760 mmHg, and a flash point of 332.8±34.3 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . The polar surface area is 92 Å^2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The scientific community has developed various synthetic methodologies to create triazole and thiazine derivatives, including the chemical structure of interest. These methods are crucial for exploring the chemical and pharmacological properties of such compounds. For instance, the synthesis of 1,2,4-triazole derivatives has been reported through the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). Moreover, the structural characterization of these compounds, including their crystalline forms, has been achieved using various analytical techniques, providing a foundation for further pharmacological evaluations (Gündoğdu et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological activities of triazolo-thiazine derivatives. These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating significant potential as antimicrobial agents (Srinivas, 2016). In addition to antimicrobial effects, some derivatives exhibit antitumor activities, showing promise in inhibiting the growth of various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Bhat et al., 2009).
Pharmacological Evaluation
The pharmacological properties of triazole and thiazine derivatives extend beyond antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized and evaluated for their anticonvulsant activities, with some compounds showing significant efficacy in preclinical models (Zhang et al., 2010). Furthermore, the investigation into the anti-inflammatory and analgesic potentials of these compounds has revealed promising results, indicating their potential use in treating pain and inflammation (Aytaç et al., 2009).
Orientations Futures
Given the anti-Candidal activity of similar triazolothiadiazine derivatives , future research could explore the potential of “5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one” as an antifungal agent. Further studies are needed to elucidate its synthesis process, mechanism of action, and safety profile.
Propriétés
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-3-27-15-9-6-13(10-16(15)26-2)17-11-18(25)24-20(28-17)22-19(23-24)12-4-7-14(21)8-5-12/h4-10,17H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACTDIRFWRAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2658464.png)

![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)

![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)




![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)
